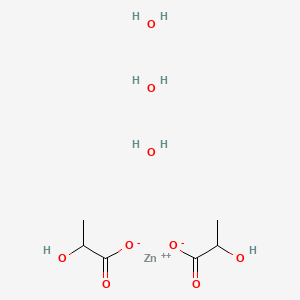

zinc;2-hydroxypropanoate;trihydrate

Description

Contextualization of Metal Carboxylate Coordination Compounds

Metal carboxylate complexes are a significant class of coordination compounds characterized by the bonding of a metal ion to one or more carboxylate ligands (RCO₂⁻). wikipedia.org The versatility of carboxylic acids leads to a vast array of these complexes with diverse structures and applications. wikipedia.org Carboxylate ligands can coordinate to metal centers in several ways, including monodentate (κ¹), bidentate (κ²), and bridging modes, which contributes to the structural variety of these compounds. wikipedia.org This structural diversity allows for the formation of complex architectures, including discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). wikipedia.orgacs.org MOFs, which are porous coordination polymers, are often constructed from metal carboxylate clusters, also known as secondary building units (SBUs). wikipedia.org The study of metal carboxylate interactions is crucial for understanding their formation, stability, and functional properties in various chemical and biological systems. acs.org

Significance of Zinc(II) Complexes in Materials Science and Green Chemistry

Zinc(II) complexes have garnered considerable attention in materials science and green chemistry due to the unique properties of the Zn(II) ion. As a d¹⁰ metal, zinc(II) complexes are often colorless and can exhibit strong luminescence with good photostability, making them suitable for applications in bioimaging and as fluorescent probes. nih.govmdpi.com The biocompatibility and low cytotoxicity of zinc are advantageous for developing materials for biological applications. nih.gov

In materials science, the flexible coordination geometry of the Zn(II) ion, which can range from four- to six-coordinate, allows for the synthesis of diverse structures, including coordination polymers and MOFs with tunable properties. acs.orgwikipedia.org These materials have applications in catalysis, nanotechnology, and as sensors. acs.orgnih.gov

In the realm of green chemistry, zinc-based catalysts are valued for being abundant, cost-effective, and environmentally benign. rsc.org Zinc(II) coordination polymers have been developed as ultrastable and recyclable photocatalysts for the reduction of CO₂, addressing key environmental challenges. acs.org The ability to fine-tune the electronic and structural properties of zinc-based materials through ligand design makes them promising candidates for various electrocatalytic reduction reactions, contributing to sustainable energy and chemical production. rsc.org Furthermore, some Zn(II) complexes can be activated by light to participate in energy and electron transfer processes, showing potential in photoredox catalysis. acs.org

Role of α-Hydroxycarboxylic Acid Ligands in Complex Formation

α-Hydroxycarboxylic acids are a class of organic molecules that contain both a carboxylic acid group and a hydroxyl group on adjacent carbon atoms. wikipedia.org This arrangement makes them highly effective chelating agents for metal ions. mdpi.com In complex formation, they typically act as bidentate ligands, coordinating to the metal center through one oxygen atom of the deprotonated carboxylate group and the oxygen atom of the alcohol group. mdpi.com This chelation results in the formation of stable five-membered rings, enhancing the thermodynamic stability of the resulting metal complex.

Overview of Zinc;2-hydroxypropanoate;trihydrate as a Model System

Zinc;2-hydroxypropanoate;trihydrate, commonly known as zinc lactate (B86563) trihydrate, serves as an excellent model system for studying the coordination chemistry of zinc(II) with α-hydroxycarboxylic acid ligands. nih.gov It is a salt of zinc with lactic acid, typically produced by the neutralization of lactic acid with a high-purity zinc source, followed by crystallization. wikipedia.orgjungbunzlauer.com The compound is a white, nearly odorless, crystalline powder that is highly soluble in water. wikipedia.orgjungbunzlauer.com

Its structure involves a central zinc(II) ion coordinated by two lactate anions and water molecules. The lactate ligand acts as a bidentate chelating agent, binding through the carboxylate and α-hydroxyl groups. The presence of hydrate (B1144303) water molecules completes the coordination sphere of the zinc ion and participates in hydrogen bonding, which stabilizes the crystal lattice. Research on this compound often involves spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy, which confirms the coordination of the carboxylate group, and thermal analysis methods to study its decomposition. researchgate.netcore.ac.uk

Table 1: Physicochemical Properties of Zinc;2-hydroxypropanoate;trihydrate

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | zinc;2-hydroxypropanoate;trihydrate | nih.gov |

| Common Name | Zinc lactate trihydrate | nih.gov |

| CAS Number | 51120-75-3 | nih.gov |

| Molecular Formula | C₆H₁₆O₉Zn | nih.gov |

| Molecular Weight | 297.6 g/mol | nih.gov |

| Appearance | White to almost white fine powder | wikipedia.orgjungbunzlauer.com |

| Solubility | Highly soluble in water, insoluble in ethanol (B145695) | wikipedia.org |

Scope and Organization of Academic Research on Zinc;2-hydroxypropanoate;trihydrate

Academic research on zinc;2-hydroxypropanoate;trihydrate is multifaceted, spanning several key areas of chemistry and materials science. The primary focus of these studies is to understand its structure, properties, and potential applications.

Key Research Areas:

Synthesis and Characterization: A significant portion of research is dedicated to the synthesis of zinc lactate and its hydrates from precursors like zinc oxide and lactic acid. wikipedia.orgnih.gov Characterization is thoroughly conducted using a range of analytical techniques.

Structural Analysis: While detailed crystal structures of related zinc complexes are common, the precise structural elucidation of zinc lactate trihydrate itself remains a subject of interest. nih.gov X-ray crystallography is the definitive method for determining the coordination environment of the zinc ion and the role of the lactate and water ligands.

Spectroscopic Studies: Techniques like FTIR and Raman spectroscopy are employed to investigate the vibrational modes of the compound, particularly the coordination of the carboxylate and hydroxyl groups to the zinc center. researchgate.netchemicalbook.com

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition pathway of zinc lactate trihydrate. core.ac.uk These studies reveal the temperatures at which dehydration and subsequent decomposition of the lactate moiety occur, often leading to the formation of zinc oxide as the final product. researchgate.netresearchgate.net

Applications Research: Investigations explore its use as a precursor for synthesizing zinc oxide nanoparticles with controlled morphology and properties. core.ac.uk Its established use in dental care products and as a bioavailable zinc supplement also drives research into its chemical behavior in relevant formulations and biological systems. wikipedia.orgjungbunzlauer.comnih.gov

Table 2: Selected Research Findings on Zinc Lactate

| Research Area | Technique | Key Finding | Reference |

|---|---|---|---|

| Vibrational Spectroscopy | FTIR | Shows characteristic C=O stretching bands of the carboxylate group (around 1600 cm⁻¹) indicating coordination. | researchgate.net |

| Thermal Decomposition | TGA/DTA | Decomposition of related zinc carboxylates occurs in stages, including dehydration followed by decomposition of the organic ligand to form ZnO. | core.ac.ukresearchgate.net |

| Synthesis | Neutralization Reaction | Can be synthesized by reacting lactic acid with zinc oxide. | wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

51120-75-3 |

|---|---|

Molecular Formula |

C6H16O9Zn |

Molecular Weight |

297.6 g/mol |

IUPAC Name |

zinc;2-hydroxypropanoate;trihydrate |

InChI |

InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2;/q;;;;;+2/p-2 |

InChI Key |

KWYJWINJFMIDIE-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Engineering of Zinc;2 Hydroxypropanoate;trihydrate

Solution-Based Synthesis Protocols

Solution-based methods are the most common approaches for the preparation of zinc;2-hydroxypropanoate;trihydrate, primarily due to their simplicity and scalability. These protocols involve the reaction of a zinc source with lactic acid in a suitable solvent, followed by crystallization.

Conventional Precipitation Routes for Zinc;2-hydroxypropanoate;trihydrate

The most straightforward and widely employed method for synthesizing zinc lactate (B86563) is the direct reaction of a zinc-containing precursor with lactic acid in an aqueous solution. wikipedia.org A common and efficient precursor is zinc oxide (ZnO), which reacts with lactic acid as shown in the following equation:

ZnO + 2CH₃CH(OH)COOH → Zn(CH₃CH(OH)COO)₂ + H₂O wikipedia.org

This reaction is typically carried out by dissolving zinc oxide in an aqueous solution of lactic acid. The resulting zinc lactate solution is then concentrated and cooled to induce crystallization. The trihydrate form is often obtained through careful control of the crystallization conditions, such as temperature and solvent composition.

Another conventional route involves a displacement reaction using zinc carbonate. In a patented process, zinc oxide is first converted to zinc carbonate by reacting it with sodium carbonate. The resulting zinc carbonate precipitate is then reacted with lactic acid to form zinc lactate. patsnap.comgoogle.com This two-step process can be advantageous in certain industrial settings for controlling purity.

| Reactant 1 | Reactant 2 | Solvent | Key Process | Product | Reference |

| Zinc Oxide | Lactic Acid | Water | Direct Reaction & Crystallization | Zinc;2-hydroxypropanoate;trihydrate | wikipedia.org |

| Zinc Carbonate | Lactic Acid | Water | Displacement Reaction & Crystallization | Zinc;2-hydroxypropanoate;trihydrate | patsnap.comgoogle.com |

pH-Controlled Crystallization Strategies

The pH of the reaction and crystallization medium is a critical parameter that can significantly influence the formation, crystal habit, and yield of zinc lactate hydrates. The dissolution of zinc oxide, for instance, is highly dependent on pH, with lower pH values favoring dissolution. mak.ac.uguj.ac.za However, the final pH of the solution after the reaction also plays a role in the crystallization process.

In the synthesis of zinc lactate, the final pH is typically controlled to be in the range of 6 to 10. google.com This control can be achieved by adjusting the initial stoichiometry of the reactants or by the addition of a pH-modifying agent. Studies on the crystallization of other zinc salts and biomolecules have shown that pH can affect nucleation and growth rates, which in turn determine the crystal size distribution and morphology. nih.govnih.gov For instance, in the context of sourdough fermentation, the production of lactic acid lowers the pH, which enhances the solubility of minerals like zinc. mdpi.com While specific research on the direct impact of pH on the trihydrate formation of zinc lactate is limited, the general principles of crystallization suggest that careful pH control is essential for obtaining a specific hydrate (B1144303) form. A patent for producing a zinc lactate oral liquid describes a process where the final pH of the solution is adjusted to 8 before further processing. patsnap.com

Influence of Solvent Systems on Product Yield and Purity

The choice of solvent system is another crucial factor in the synthesis and crystallization of zinc;2-hydroxypropanoate;trihydrate. While water is the most common solvent due to the high solubility of zinc lactate, mixed-solvent systems can be employed to modulate the solubility and control the crystallization process.

A study on the crystallization of zinc lactate in an ethanol-water mixture demonstrated that the presence of ethanol (B145695) can influence the crystallization behavior. core.ac.uk Generally, the addition of a co-solvent in which the salt is less soluble can increase the supersaturation of the solution, leading to a higher yield of the crystallized product. However, the kinetics of nucleation and crystal growth can also be affected, potentially altering the crystal size and morphology. The specific influence of different solvent systems on the formation of the trihydrate versus other hydrate forms of zinc lactate requires further detailed investigation.

Hydrothermal and Solvothermal Synthetic Approaches

While not explicitly documented for the synthesis of zinc;2-hydroxypropanoate;trihydrate, hydrothermal and solvothermal methods are powerful techniques for the synthesis of a wide range of coordination compounds and metal oxides, including zinc oxide. nih.govnih.govresearchgate.netmdpi.com These methods involve carrying out the synthesis in a closed vessel (autoclave) under elevated temperature and pressure.

The primary advantage of these techniques is the ability to produce highly crystalline materials at temperatures lower than those required for solid-state reactions. The morphology and particle size of the resulting product can be controlled by tuning the reaction parameters such as temperature, pressure, reaction time, and the type of solvent used. For instance, hydrothermal synthesis of zinc oxide has been shown to yield various nanostructures by controlling these parameters. nih.govresearchgate.net Given that zinc lactate is a coordination compound, it is plausible that hydrothermal or solvothermal synthesis could be adapted for its preparation, potentially offering a route to novel crystalline forms or morphologies, including the trihydrate, under specific conditions.

Mechanochemical Preparation Techniques

Mechanochemical synthesis, which involves inducing chemical reactions through mechanical energy (e.g., grinding or milling), is an emerging green chemistry approach that can reduce or eliminate the need for solvents. rsc.org This technique has been successfully applied to the synthesis of various metal-organic frameworks and other inorganic materials.

Green Chemistry Principles in the Synthesis of Zinc;2-hydroxypropanoate;trihydrate

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of zinc;2-hydroxypropanoate;trihydrate synthesis, several strategies can be employed to align with these principles.

One approach is the use of renewable starting materials. Lactic acid, a key reactant, can be produced through the fermentation of carbohydrates, making it a bio-based and sustainable feedstock. Furthermore, the use of water as a solvent, as is common in conventional precipitation routes, is a green choice due to its non-toxic and abundant nature.

Another green chemistry avenue is the use of plant extracts as reducing and capping agents in the synthesis of nanoparticles. Numerous studies have reported the successful green synthesis of zinc oxide nanoparticles using various plant extracts. nih.govresearchgate.netrsc.orgmdpi.comnih.gov These extracts contain biomolecules that can facilitate the formation of nanoparticles and stabilize them, avoiding the need for harsh chemicals. While this approach is primarily focused on nanoparticle synthesis, the underlying principles of using natural and non-toxic reagents could potentially be adapted for the synthesis of bulk zinc lactate. For example, using bio-derived lactic acid and a simple, energy-efficient precipitation process in water would constitute a green synthetic route.

Atom Economy and Reaction Efficiency

The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have a 100% atom economy.

One common synthesis route for zinc lactate is the reaction of lactic acid with zinc oxide. wikipedia.org

Reaction: 2CH₃CH(OH)COOH + ZnO → Zn(C₃H₅O₃)₂ + H₂O

To calculate the atom economy for this synthesis:

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Total Mass (g) |

| Lactic Acid | C₃H₆O₃ | 90.08 | 2 | 180.16 |

| Zinc Oxide | ZnO | 81.38 | 1 | 81.38 |

| Total Reactants | 261.54 |

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| Zinc Lactate (anhydrous) | C₆H₁₀O₆Zn | 243.53 |

| Water | H₂O | 18.02 |

Atom Economy Calculation:

(Molecular weight of desired product / Molecular weight of all reactants) x 100

(243.53 g/mol / 261.54 g/mol ) x 100 = 93.11%

This high atom economy indicates that the majority of atoms from the reactants are incorporated into the final zinc lactate product, with only a small portion forming the byproduct, water.

Reaction efficiency, however, also considers the chemical yield, which can be less than 100% due to factors like incomplete reactions or losses during product isolation. primescholars.com While specific industrial yields for zinc lactate trihydrate production are not widely published, a patent for a similar process involving the reaction of zinc carbonate with lactic acid suggests that reaction conditions are optimized to drive the reaction to completion. google.com

Use of Sustainable Solvents and Reagents

The principles of green chemistry encourage the use of solvents and reagents that are non-toxic, renewable, and have a minimal environmental impact. ukri.org

In the synthesis of zinc lactate, water is a commonly used solvent, which is considered a green solvent due to its abundance, non-toxicity, and environmental benignity. google.com The reactants themselves, lactic acid and zinc oxide, also present opportunities for sustainable sourcing. Lactic acid can be produced via fermentation of carbohydrates from renewable feedstocks. ukri.org Zinc oxide is a readily available and relatively low-toxicity zinc source.

The use of deep eutectic solvents (DESs) is an emerging area in green chemistry. A study demonstrated the use of a DES based on zinc chloride and lactic acid for the dissolution and degradation of polyethylene, highlighting the potential for novel, greener solvent systems involving the components of zinc lactate. rsc.org

Furthermore, some manufacturers emphasize the use of biological, enzyme, and water-phase green synthesis methods in the production of dietary supplements, which could be applicable to the synthesis of high-purity zinc lactate. echemi.com The move away from fossil fuel-derived solvents to bio-derived alternatives like ethyl lactate is also a growing trend in the pharmaceutical and chemical industries. ukri.org

Controlled Crystallization for Morphology and Habit Engineering

The morphology (the external shape) and habit (the set of characteristic faces) of zinc lactate trihydrate crystals are critical parameters that influence its bulk properties, such as flowability, dissolution rate, and bioavailability. fx361.com Controlled crystallization is therefore a key aspect of producing a product with desired and consistent characteristics.

Impact of Supersaturation on Crystal Growth

Supersaturation is the primary driving force for both the nucleation and growth of crystals from a solution. mt.com It is the state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. mt.com The level of supersaturation significantly impacts the final crystal size distribution.

Low Supersaturation: At lower levels of supersaturation, the rate of crystal growth tends to be faster than the rate of nucleation. This condition generally leads to the formation of larger crystals. mt.com

High Supersaturation: Conversely, at high levels of supersaturation, nucleation often dominates over growth, resulting in a larger number of smaller crystals. mt.comdtu.dk

The rate of cooling is a common method to control supersaturation. A slower cooling rate results in a lower level of supersaturation throughout the crystallization process, favoring the growth of larger crystals. Faster cooling rates, on the other hand, lead to higher supersaturation and the formation of smaller crystals. mt.com The morphology of crystals can also be affected, with higher supersaturation sometimes leading to more anisotropic or spiky crystal structures. dtu.dk In the case of zinc-bearing carbonates, higher supersaturation conditions have been shown to favor the precipitation of certain polymorphs over others. mdpi.com

Role of Impurities and Additives on Crystal Morphology and Growth Rates

A study on the crystallization of zinc lactate trihydrate investigated the effects of malic acid and succinic acid as impurities. The presence of these dicarboxylic acids was found to significantly alter the crystal habit. fx361.com

| Condition | Observed Crystal Morphology |

| Pure Solution | Plate-like or needle-like crystals |

| With Malic Acid | More equiaxed or block-like crystals |

| With Succinic Acid | Altered crystal habit, though specifics vary |

This modification of crystal shape is attributed to the binding of the impurity molecules to the crystal surfaces. Molecular simulations have shown that the strength of this binding can differ between various crystal faces, leading to anisotropic growth inhibition. fx361.com The change in crystal habit can be beneficial, for instance, by transforming needle-like crystals, which can be difficult to process, into more spherical or block-like forms that have better handling properties. core.ac.uk

Seed Crystal-Mediated Growth Techniques

Seeding is a technique used to control the crystallization process by introducing small crystals of the desired material (seed crystals) into a supersaturated solution. This method can help to:

Control Crystal Size: By providing a predetermined number of nucleation sites, seeding can lead to a more uniform crystal size distribution.

Induce Crystallization: Seeding can initiate crystallization at a lower level of supersaturation than is required for spontaneous nucleation.

Control Polymorphism: Introducing seed crystals of a specific polymorph can direct the crystallization towards that desired form.

While specific research on seed crystal-mediated growth of zinc lactate trihydrate is not extensively detailed in the provided sources, the general principles of seeded crystallization are widely applicable. The success of this technique depends on factors such as the size and number of seed crystals, the level of supersaturation, and the temperature profile of the crystallization process.

Kinetics of Isothermal Crystallization

Isothermal crystallization involves maintaining a constant temperature while the crystals form from a supersaturated solution. Studying the kinetics of this process provides valuable information about the rates of nucleation and growth.

The Avrami equation is often used to model the kinetics of isothermal crystallization. This model describes how the fraction of transformed material changes over time. The rate of crystallization is influenced by the competition between the thermodynamic driving force for crystallization and the molecular mobility of the solute. mdpi.com Typically, the crystallization rate is highest at a temperature between the melting point and the glass transition temperature. mdpi.com

Purification and Recrystallization Procedures

The purification of zinc;2-hydroxypropanoate;trihydrate, commonly known as zinc lactate trihydrate, is predominantly achieved through recrystallization. This technique is highly effective due to the compound's significant increase in solubility in water with rising temperature. libretexts.orggoogle.com The underlying principle of this method is to dissolve the impure compound in a suitable solvent at a high temperature to create a saturated solution and then allow the solution to cool, which causes the purified compound to crystallize while most impurities remain dissolved in the solvent, known as the mother liquor. mt.comyoutube.com

The process begins by dissolving the crude zinc lactate in a minimal amount of hot water, ideally at a temperature between 70 °C and 100 °C, to form a saturated or near-saturated solution. google.com The significant difference in solubility at various temperatures is the key to this purification method. google.com For instance, the solubility of zinc lactate in water is approximately 1.5 grams per 100 cc at room temperature, but it increases to about 16 grams per 100 cc at 100 °C. google.com

For decolorization and the removal of certain organic impurities, a small quantity of activated carbon may be added to the hot solution. google.com Subsequently, the hot solution is filtered through a pre-heated funnel to remove the activated carbon and any other insoluble matter. libretexts.org

The crystallization phase is initiated by allowing the hot, clear filtrate to cool down slowly to room temperature. youtube.com A gradual cooling process is crucial as it facilitates the formation of well-defined, larger crystals, which inherently are purer because impurities are systematically excluded from the growing crystal lattice. youtube.com To maximize the yield, the solution can be further cooled in an ice bath after it has reached room temperature. libretexts.orgyoutube.com If crystallization does not start spontaneously, it can be induced by scratching the inside of the beaker with a glass rod or by adding a seed crystal. youtube.com

Once crystallization is complete, the purified crystals are isolated from the mother liquor. libretexts.org Vacuum filtration, using a Büchner funnel, is the standard method for this separation. youtube.com The collected crystals on the filter paper are then washed with a small volume of ice-cold water to rinse off any adhering impurities from the mother liquor. The final step involves drying the pure crystals. libretexts.org

Table 1: Solubility of Zinc Lactate in Water

| Temperature | Solubility (g/100 mL) |

|---|---|

| Room Temperature (~25 °C) | ~1.5 google.com |

| Boiling Point (100 °C) | ~16 google.com |

Table 2: Key Parameters for Recrystallization of Zinc;2-hydroxypropanoate;trihydrate

| Parameter | Description | Research Findings/Common Practice |

|---|---|---|

| Solvent | The liquid used to dissolve the impure solid. | Water is the preferred solvent due to its high solvency at elevated temperatures and low solvency at room temperature. google.comiucr.org |

| Dissolution Temperature | The temperature at which the crude solid is dissolved. | Typically heated to boiling or near-boiling (70 °C - 110 °C) to ensure complete dissolution in a minimal amount of solvent. google.comyoutube.com |

| Cooling Method | The process of lowering the solution's temperature to induce crystallization. | The solution is first allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield. libretexts.orgyoutube.com |

| Purification Agent | Substance used to remove specific impurities. | Activated carbon (char) can be used to adsorb colored and organic impurities from the hot solution before filtration. google.com |

| Isolation Technique | The method used to separate the purified crystals from the solvent. | Vacuum filtration is commonly employed to efficiently separate the solid crystals from the liquid mother liquor. libretexts.orgyoutube.com |

Advanced Structural Elucidation of Zinc;2 Hydroxypropanoate;trihydrate

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline material. Through the analysis of the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a detailed three-dimensional model of the atomic and molecular arrangement can be constructed.

Determination of Unit Cell Parameters and Space Group

The foundational data obtained from an SCXRD experiment are the dimensions of the unit cell—the basic repeating unit of a crystal—and the crystal's space group, which describes its symmetry elements. For zinc lactate (B86563) trihydrate, these parameters have been determined with high precision. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. iucr.org

Systematic absences in the diffraction data (h0l for l=2n+1 and 0k0 for k=2n+1) uniquely identified the space group as P2₁/c. iucr.org This notation indicates a primitive unit cell (P) with a two-fold screw axis (2₁) parallel to the b-axis and a c-glide plane perpendicular to the b-axis. The presence of a center of inversion is also inherent to this space group.

A summary of the determined unit cell parameters for zinc lactate trihydrate is presented in the table below.

| Parameter | Value |

| a | 9.38 Å |

| b | 5.83 Å |

| c | 22.00 Å |

| β | 90.9° |

| Z | 4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Data sourced from Singh et al. (1974) iucr.org |

Elucidation of Zinc Coordination Environment and Geometry

The SCXRD analysis reveals that the central zinc atom is coordinated to six oxygen atoms, resulting in a distorted octahedral geometry. iucr.org Four of these oxygen atoms originate from the carboxylate and hydroxyl groups of two bidentate lactate ligands. The remaining two coordination sites are occupied by oxygen atoms from two of the three water molecules present in the structure. iucr.org This coordination arrangement highlights the integral role of both the lactate ligands and water molecules in stabilizing the crystal structure.

Conformation of the 2-Hydroxypropanoate Ligand within the Crystal Lattice

The 2-hydroxypropanoate, or lactate, ligand can adopt various conformations. Within the crystal structure of zinc lactate trihydrate, the two lactate ligands exhibit normal bond lengths and angles. iucr.org The carboxylate groups of both ligands are essentially planar. iucr.org The specific torsion angles and the spatial relationship between the carboxylate and hydroxyl groups are fixed by their coordination to the central zinc atom and their involvement in the hydrogen-bonding network.

Chirality and Absolute Configuration Determination (if applicable for L-lactate)

Lactic acid is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): L-lactic acid and D-lactic acid. wikipedia.orglibretexts.org When zinc lactate is synthesized from a specific enantiomer, such as L-lactic acid, the resulting zinc L-lactate will also be chiral. nih.gov SCXRD is a powerful technique for determining the absolute configuration of a chiral molecule, which is the actual three-dimensional arrangement of its atoms. wikipedia.org This is typically achieved through the analysis of anomalous dispersion effects in the diffraction data, often requiring the use of a specific X-ray wavelength. The Cahn-Ingold-Prelog priority rules are then used to assign the absolute configuration as either R (rectus) or S (sinister). wikipedia.orgyale.edu For L-lactic acid, the stereocenter has the S configuration. While the general structure of zinc lactate trihydrate has been reported, specific studies focusing on the absolute configuration of the L-lactate enantiomer within the crystal would confirm the retention of the S configuration at the chiral center.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used for the characterization of polycrystalline materials. researchgate.netekb.eg Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is analyzed. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

For zinc lactate trihydrate, the PXRD pattern serves as a characteristic fingerprint, allowing for phase identification and assessment of sample purity. barkerind.comfujifilm.com The positions of the diffraction peaks are determined by the unit cell parameters, while their intensities are related to the arrangement of atoms within the unit cell. The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure data to confirm the bulk identity of a synthesized sample. Furthermore, PXRD is sensitive to changes in the crystal structure, making it a valuable tool for studying phenomena such as dehydration or phase transitions.

Phase Identification and Purity Assessment

The identification and purity verification of zinc;2-hydroxypropanoate;trihydrate are accomplished through a combination of spectroscopic, thermal, and chemical methods. These analyses confirm the compound's identity, crystalline phase, and the absence of significant impurities.

Research Findings:

Appearance and Solubility: The compound typically presents as a white to nearly white crystalline powder or mass. fujifilm.com It is soluble in water and only slightly soluble in ethanol (B145695). wikipedia.org

Chemical Identification: Standard assays confirm the presence of both zinc and lactate ions. wikipedia.org Titration is a common method for quantifying the compound, with a typical assay specification of 98.0% to 103.0%. fujifilm.com

X-ray Diffraction (XRD): XRD is a primary technique for phase identification. The resulting diffraction pattern provides a unique "fingerprint" of the crystalline structure. For a synthesized batch to be identified as pure zinc;2-hydroxypropanoate;trihydrate, its XRD pattern must match the standard diffraction pattern for that specific crystal structure, such as those cataloged in crystallographic databases. The absence of peaks corresponding to other phases, such as zinc oxide or different hydrates, indicates the sample's phase purity. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to verify the presence of characteristic functional groups within the molecule. The spectrum of zinc lactate would show the disappearance of the C=O stretching band of the carboxylic acid group (around 1728 cm⁻¹) from the lactic acid precursor and the appearance of strong absorption bands corresponding to the carboxylate group (-COO⁻) at approximately 1600 cm⁻¹ and 1400 cm⁻¹. chemicalbook.com A characteristic pattern in the 1000-1300 cm⁻¹ range is also indicative of zinc lactate formation. chemicalbook.com

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound. For a trihydrate, TGA would show a distinct mass loss corresponding to the three water molecules upon heating. DSC can reveal thermal events such as dehydration (endothermic peaks), phase transitions, and decomposition. researchgate.net For instance, the thermal decomposition of related zinc precursors has been shown to occur in distinct steps, which can be used to assess the thermal stability and composition of the material. nih.gov

The following table summarizes typical purity and quality specifications for zinc;2-hydroxypropanoate;trihydrate.

| Parameter | Specification | Reference |

|---|---|---|

| Appearance | White - nearly white, crystalline powder - powder or mass | fujifilm.com |

| Assay (Titration) | 98.0 - 103.0% | fujifilm.com |

| Molecular Formula | Zn(C3H5O3)2・3H2O | fujifilm.com |

| Molecular Weight | 297.57 g/mol | fujifilm.comnih.gov |

Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties. While zinc lactate is known to form different hydrates, such as a dihydrate (Zn(C₃H₅O₃)₂ · 2H₂O) and a trihydrate (Zn(C₃H₅O₃)₂ · 3H₂O), there is no significant information available in the reviewed scientific literature regarding the existence of distinct polymorphic forms of zinc;2-hydroxypropanoate;trihydrate itself. fujifilm.comwikipedia.org Characterization techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) would be essential for identifying and distinguishing between polymorphs if any were to be discovered.

Crystallite Size Determination

The determination of crystallite size is crucial as it can influence properties such as dissolution rate and bioavailability. X-ray diffraction (XRD) is the most common technique for this analysis, utilizing the broadening of diffraction peaks.

Research Findings:

When crystallites are smaller than approximately 500-1000 nm, the diffraction peaks become broader. This broadening can be used to estimate the average crystallite size using the Scherrer equation. The analysis of XRD pattern lines is considered a simple and effective method for this estimation. researchgate.net

The Scherrer equation is given as:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor that typically has a value of about 0.9.

λ is the wavelength of the X-rays used (e.g., 1.5406 Å for Cu Kα radiation). researchgate.net

β is the full width at half maximum (FWHM) of the diffraction peak, measured in radians.

θ is the Bragg diffraction angle.

More advanced methods, such as the Williamson-Hall plot, can also be employed to separate the contributions of crystallite size and lattice strain to the peak broadening, providing a more detailed microstructural analysis. researchgate.net

The table below outlines the components of the Scherrer equation used for crystallite size determination.

| Symbol | Parameter | Description |

|---|---|---|

| D | Crystallite Size | The mean size of the ordered crystalline domains. |

| K | Scherrer Constant | A dimensionless shape factor, typically ~0.9. |

| λ | X-ray Wavelength | The wavelength of the incident X-ray beam (e.g., Cu Kα = 1.5406 Å). researchgate.net |

| β | Peak Broadening (FWHM) | The full width of the diffraction peak at half of its maximum intensity, in radians. |

| θ | Bragg Angle | The angle between the incident X-ray beam and the diffracting crystal planes. |

Comprehensive Spectroscopic and Microscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational energy levels of a molecule. Both infrared and Raman spectroscopy are powerful, non-destructive techniques that provide complementary information about the molecular vibrations of zinc lactate (B86563) trihydrate.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for characterizing the molecular structure of zinc lactate. By measuring the absorption of infrared radiation, it is possible to identify the vibrational modes of the molecule's functional groups.

The FT-IR spectrum of zinc lactate is dominated by the vibrations of the 2-hydroxypropanoate (lactate) ligand. The coordination of the lactate to the zinc ion causes significant shifts in the vibrational frequencies of the carboxylate and hydroxyl groups compared to free lactic acid.

A key indicator of coordination is the shift in the carboxyl group's stretching vibrations. In free lactic acid, the C=O stretching frequency is typically observed around 1725-1733 cm⁻¹. researchgate.netacs.org Upon deprotonation and coordination to the zinc cation, this single band is replaced by two distinct stretching vibrations: an asymmetric (νₐₛ(COO⁻)) and a symmetric (νₛ(COO⁻)) stretching band. acs.org The asymmetric stretch in lactate salts typically appears at higher wavenumbers (around 1585 cm⁻¹) while the symmetric stretch is found at lower wavenumbers (around 1420 cm⁻¹). acs.org The presence and positions of these bands confirm the formation of a zinc carboxylate complex.

The hydroxyl group (O-H) vibrations are also sensitive to the molecular environment. The O-H stretching frequency in lactic acid, which appears as a broad band around 3464 cm⁻¹, shifts upon complexation with zinc, for instance to around 3358 cm⁻¹, indicating its involvement in the coordination sphere or hydrogen bonding network. researchgate.net Other vibrations of the lactate ligand, such as C-H and C-O stretching, are also identifiable in the spectrum. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Lactic Acid researchgate.netacs.org | Typical Wavenumber (cm⁻¹) in Zinc Lactate researchgate.netacs.org | Assignment |

|---|---|---|---|

| O-H Stretch | ~3464 | ~3358 | Alcohol hydroxyl group |

| C=O Stretch | ~1725-1733 | N/A | Carboxylic acid carbonyl |

| COO⁻ Asymmetric Stretch | N/A | ~1585 | Carboxylate group |

| COO⁻ Symmetric Stretch | N/A | ~1420 | Carboxylate group |

| C-O Stretch | ~1130 | Shifted | Alcohol C-O group |

Direct observation of zinc-oxygen (Zn-O) stretching modes in the far-infrared region provides conclusive evidence of coordination. These vibrations typically occur at lower frequencies, often below 400 cm⁻¹. While specific data for zinc lactate trihydrate is not always detailed in general spectra, studies on related zinc complexes show that Zn-O bending and stretching vibrations can be predicted and observed in the range of 200-700 cm⁻¹. derpharmachemica.com The interaction between the zinc ion and the lactate ligand is primarily through the oxygen atoms of the carboxylate group and potentially the hydroxyl group. This coordination is inferred from the significant shifts in the ligand's vibrational bands, as discussed previously. The changes in the carboxylate stretching frequencies are a direct consequence of the formation of Zn-O coordination bonds.

As a trihydrate, the compound contains three water molecules per formula unit, which give rise to characteristic bands in the FT-IR spectrum. A distinct peak corresponding to the H₂O bending vibration (δ(H₂O)) is typically observed around 1638 cm⁻¹. acs.org Additionally, the presence of water of hydration contributes to the broad absorption band in the high-frequency region of the spectrum (typically 3000-3600 cm⁻¹), which overlaps with the O-H stretching vibration of the lactate ligand's hydroxyl group. researchgate.net The reduction of this water peak upon heating is a clear indication of desorption. acs.org

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the vibrational analysis of zinc lactate trihydrate. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or inactive in the infrared spectrum.

Raman spectra of lactate solutions and salts show several characteristic peaks. acs.orgresearchgate.net A particularly prominent Raman band for the lactate ion is associated with the C-COO⁻ stretching vibration, which appears around 853-855 cm⁻¹. acs.orgresearchgate.netresearchgate.net This peak is often used for the quantitative analysis of lactate. Other notable Raman peaks for lactate include vibrations at approximately 1125 cm⁻¹ and 1315 cm⁻¹. acs.org The Raman spectrum of zinc lactate trihydrate would be expected to show these characteristic lactate bands, potentially with shifts due to the coordination with the zinc ion. Furthermore, low-frequency Raman scattering can provide information on the Zn-O lattice vibrations, with bands for ZnO itself appearing in the 300-450 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) acs.orgresearchgate.net | Assignment |

|---|---|---|

| C-COO⁻ Stretch | ~855 | Lactate anion |

| C-C Stretch | ~1125 | Lactate anion |

| CH Deformation | ~1315 | Lactate anion |

| Zn-O Vibration | ~350-450 | Zinc-Oxygen bond (by analogy to ZnO) researchgate.net |

Raman Spectroscopy

Lattice Vibrations and Crystalline State Characterization

The crystalline state and lattice vibrations of zinc lactate trihydrate are effectively probed using vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These methods provide insight into the molecular-level structure and bonding within the crystal lattice.

FTIR spectroscopy is a powerful tool for identifying the functional groups and coordination environment of the lactate ligand. The FTIR spectrum of zinc lactate shows characteristic absorption bands that confirm the formation of the salt. researchgate.net Key spectral features include strong bands corresponding to the carboxylate group (-COO⁻) asymmetric and symmetric stretching vibrations, typically observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net The presence of a characteristic pattern in the 1300-1000 cm⁻¹ region is also indicative of the zinc lactate structure. researchgate.net

Attenuated Total Reflection (ATR)-FTIR microscopy can be employed to characterize the spatial distribution of zinc lactate in complex matrices, demonstrating that it can be identified as a bulk component. nih.gov Advanced techniques like Optical-Photothermal Infrared (O-PTIR) spectroscopy produce transmission-like FTIR spectra that can resolve the compound at a sub-micron level, confirming the interpretations made from conventional FTIR. nih.gov

Raman spectroscopy offers complementary information. While specific Raman data for the trihydrate is not detailed in the provided results, the technique is widely used for analyzing related hydrated zinc salts. mdpi.com For instance, in studies of zinc sulfate (B86663) hydrates, Raman spectroscopy helps to elucidate the dehydration process by tracking changes in the vibrational modes of the sulfate anion and water molecules. mdpi.com For zinc lactate trihydrate, Raman scattering would be sensitive to the vibrations of the C-C and C-O bonds of the lactate backbone and the ZnO bonds, providing a complete vibrational profile when used in conjunction with FTIR.

Table 1: Characteristic FTIR Absorption Bands for Zinc Lactate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric -COO⁻ Stretch | ~1600 | researchgate.net |

| Symmetric -COO⁻ Stretch | ~1400 | researchgate.net |

| Characteristic Pattern | 1300-1000 | researchgate.net |

This table is generated based on data for a zinc lactate reference sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) is an indispensable technique for obtaining detailed structural information on crystalline materials like zinc lactate trihydrate, where diffraction methods may be challenging or to complement their findings.

¹H and ¹³C NMR: The ¹H NMR spectrum of a closely related compound, zinc (oligo-lactate), provides insight into the expected signals for the trihydrate. researchgate.net The spectrum shows signals corresponding to the methyl protons (-CH₃) and the methine proton (-CH) of the lactate ligand. researchgate.net In the trihydrate, additional broad signals from the water molecules would be present. ¹³C ssNMR would be expected to show distinct resonances for the carboxylate carbon (-COO⁻), the hydroxyl-bearing methine carbon (-CHOH), and the methyl carbon (-CH₃), with their precise chemical shifts being sensitive to the local coordination environment and crystal packing.

⁶⁷Zn NMR: While technically feasible, ⁶⁷Zn ssNMR is inherently challenging due to the low natural abundance of the ⁶⁷Zn isotope and its quadrupolar nature, which leads to broad signals. However, for zinc-containing complexes, it can provide direct information about the coordination geometry and electronic structure around the zinc ion. nih.gov

Variable-temperature (VT) ssNMR studies can reveal information about the dynamics of the lactate ligand and its conformational flexibility within the crystal lattice. By analyzing changes in chemical shifts and line shapes as a function of temperature, it is possible to probe dynamic processes such as the exchange between different coordination modes of the lactate ligand or the onset of molecular motion. Studies on other zinc complexes have shown that VT NMR can distinguish between bridging and chelating ligands in solution, a principle that could be applied in the solid state to understand intermolecular interactions and ligand exchange dynamics. figshare.com

¹H ssNMR is particularly well-suited for characterizing the hydration environments in zinc lactate trihydrate. The three water molecules can be distinguished based on their local environments, such as whether they are directly coordinated to the zinc ion or held within the crystal lattice through hydrogen bonds. These different water populations would exhibit distinct chemical shifts and relaxation properties. Advanced ssNMR experiments, like ¹H-¹³C correlation spectra, can establish spatial proximities between the water molecules and the lactate ligands, providing a detailed map of the hydrogen-bonding network that stabilizes the crystal structure. nih.gov

Solid-State NMR for Structural Insights (e.g., 1H, 13C, 67Zn if feasible)

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition pathway of zinc lactate trihydrate. The analysis involves monitoring the mass of the sample as a function of temperature. Based on studies of analogous hydrated zinc salts like zinc acetate (B1210297) dihydrate and various zinc hydroxy-sulfate-hydrates, a multi-step decomposition process is anticipated for zinc lactate trihydrate. researchgate.netresearchgate.net

The decomposition pathway likely proceeds as follows:

Dehydration: The first step involves the loss of the three water molecules of hydration. This typically occurs at relatively low temperatures, often below 150°C. This process may occur in one or multiple overlapping steps, corresponding to the sequential loss of lattice and coordinated water. researchgate.net

Decomposition of Anhydrous Lactate: Following dehydration, the anhydrous zinc lactate decomposes at higher temperatures. This stage involves the breakdown of the organic lactate ligand, leading to the evolution of gaseous products. core.ac.uk For similar zinc carboxylates, decomposition products can include CO₂, acetone, and acetic acid. core.ac.uk

Formation of Zinc Oxide: The final solid residue of the thermal decomposition in an air or inert atmosphere is typically zinc oxide (ZnO). researchgate.net The total mass loss observed in the TGA curve should correspond to the theoretical mass loss for the conversion of Zn(C₃H₅O₃)₂·3H₂O to ZnO.

The TGA profile for a related zinc compound showed two main decomposition steps with a total weight loss of 58.5%, which was in close agreement with the theoretical value for its decomposition to ZnO. researchgate.net

Table 2: Proposed Thermal Decomposition Pathway for Zinc Lactate Trihydrate

| Decomposition Step | Temperature Range (°C) | Process | Expected Mass Loss | Final Product |

|---|---|---|---|---|

| 1 | ~50 - 150 | Dehydration (Loss of 3 H₂O) | ~18.1% | Anhydrous Zinc Lactate |

| 2 | ~150 - 350 | Decomposition of organic ligand | ~47.7% | Zinc Oxide (ZnO) |

| Total | ~65.8% |

This table represents a proposed pathway based on theoretical calculations and data from analogous compounds. researchgate.netresearchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Determination of Hydration State and Dehydration Mechanisms

Zinc lactate trihydrate, with the chemical formula Zn(C₃H₅O₃)₂·3H₂O, exists as a hydrated crystalline complex. researchgate.netnih.gov Specifically, its structure can be represented as Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O(s), indicating that two water molecules are directly coordinated to the zinc ion, while one is lattice water. researchgate.net

The dehydration process, a critical aspect of its thermal behavior, has been elucidated using TG-DSC techniques. researchgate.net The loss of water molecules occurs in distinct stages upon heating. While detailed multi-step dehydration mechanisms are characteristic of hydrated metal salts, the specific temperature ranges for zinc lactate trihydrate involve an initial loss of the non-coordinated water molecule followed by the release of the two coordinated water molecules at higher temperatures. For the related compound, zinc lactate dihydrate (Zn(C₃H₅O₃)₂·2H₂O), the water content, determined by the Loss on Drying (LOD) method, is specified to be between 10.5% and 13.5%. jostchemical.com

Investigation of Thermal Stability and Decomposition Products

Thermal analysis provides crucial data on the stability of zinc lactate trihydrate and the products formed upon its decomposition. Thermogravimetric/Differential Thermal Analysis (TG/DTA) curves show that the compound undergoes decomposition following dehydration. researchgate.net For comparison, a study on zinc sulfate hydroxide (B78521) trihydrate demonstrated a three-region decomposition process when subjected to thermal treatment up to 1000 °C. researchgate.net The decomposition of zinc lactate trihydrate ultimately leads to the formation of zinc oxide (ZnO) as the final solid residue at elevated temperatures, a common decomposition product for many zinc salts. researchgate.netwikipedia.org The anhydrous form of zinc lactate is reported to melt at approximately 277 °C. wikipedia.org

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions of zinc lactate trihydrate. DSC thermograms provide quantitative information about the energy changes associated with physical and chemical events occurring in the material as a function of temperature.

Enthalpy Changes Associated with Dehydration and Decomposition

The enthalpy changes (ΔH) associated with the dehydration and decomposition of zinc lactate trihydrate are key thermodynamic parameters. The mechanism of thermal analysis, including dehydration, has been explained using TG-DSC techniques. researchgate.net For the trihydrate complex, the molar enthalpy of dissolution in infinite dilution has been calculated, which, in conjunction with the lattice potential energy, allows for the determination of the enthalpy of hydration for the lactate ion. researchgate.net These calorimetric measurements provide fundamental data on the energetics of the solvation and decomposition processes.

Thermal Properties of Zinc Lactate and Related Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| zinc;2-hydroxypropanoate;trihydrate | Dehydration/Decomposition | Mechanism explained by TG-DSC | researchgate.net |

| zinc;2-hydroxypropanoate;dihydrate | Loss on Drying (Water Content) | 10.5 - 13.5% | jostchemical.com |

| Zinc Lactate (anhydrous) | Melting Point | 277 °C | wikipedia.org |

Glass Transition and Melting Behavior of Related Materials (if applicable to material applications)

In material applications, particularly in polymer composites, the thermal behavior of related materials is of interest. For instance, in nanocomposites made of Polylactic Acid (PLA) and zinc oxide (ZnO), DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm). researchgate.net The incorporation of ZnO nanoparticles into a PLA matrix can act as a nucleating agent, which may alter the crystallization behavior, Tg, and Tm of the polymer. researchgate.net Such studies are relevant when zinc lactate is used as a functional additive in biodegradable polymers like PLA. researchgate.net

Electron Microscopy

Electron microscopy techniques are indispensable for characterizing the physical form of zinc lactate trihydrate at the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of zinc lactate powder. Field Emission SEM (FESEM) imagery of zinc lactate powder reveals details about its surface roughness. researchgate.net The morphology of the crystals is crucial as it can be influenced by factors such as solvent and the presence of impurities during crystallization. fx361.com

Particle size analysis is also a critical parameter for many applications. For a purified powder form of zinc lactate dihydrate, particle size specifications indicate a high percentage of the material exists in the micrometer range. jostchemical.com

Particle Size Distribution for Zinc Lactate Dihydrate Powder

| Mesh/Size | Specification | Reference |

|---|---|---|

| Thru 60 Mesh | 98% minimum | jostchemical.com |

| < 80 µm | 90% minimum | jostchemical.com |

| < 20 µm | 50% - 80% | jostchemical.com |

| < 1 µm | 15% maximum | jostchemical.com |

Other Spectroscopic Techniques (e.g., UV-Vis, EPR for doped systems)

Optical absorption spectroscopy is a key technique for investigating the electronic structure of materials, particularly when doped with transition metal ions like manganese(II) (Mn²⁺). The introduction of a dopant ion into the zinc lactate trihydrate host lattice creates unique electronic states that can be probed by UV-Visible light. The absorption of light promotes electrons from the ground state to various excited states, and the resulting spectrum is characteristic of the dopant ion and its local coordination environment.

For Mn²⁺, a d⁵ high-spin ion, the d-d electronic transitions are spin-forbidden, which typically results in weak absorption bands. In an octahedral or distorted octahedral environment, as would be expected if Mn²⁺ substitutes for Zn²⁺ in the zinc lactate trihydrate lattice, several absorption bands corresponding to transitions from the ⁶A₁g(S) ground state to various quartet excited states (⁴T₁g(G), ⁴T₂g(G), ⁴E_g(G), etc.) can be observed. nih.gov For example, studies on Mn²⁺-doped glasses have identified a characteristic absorption band around 520 nm, which is assigned to the ⁶A₁g(S) → ⁴T₁g(G) transition. nih.gov

While direct studies on Mn²⁺-doped zinc lactate trihydrate are scarce, research on vanadyl (VO²⁺) doped single crystals of zinc lactate trihydrate provides a strong analogue for how the optical data is interpreted. researchgate.net In that study, the observed optical absorption bands were assigned to specific d-d transitions of the VO²⁺ ion. researchgate.net From the positions of these bands, crucial information about the ligand field, such as the crystal field splitting parameter (Dq) and tetragonal field parameters (Ds and Dt), can be evaluated. researchgate.net This allows for a quantitative description of the electronic interactions between the dopant ion and the surrounding lactate and water ligands. A similar approach would be employed for an Mn²⁺-doped system to elucidate the local site symmetry and bonding characteristics.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. It is particularly powerful for probing the local environment of paramagnetic dopant ions, such as Mn²⁺, within a diamagnetic host crystal like zinc lactate trihydrate. doi.org The Mn²⁺ ion (S=5/2, I=5/2) typically gives a characteristic EPR spectrum consisting of a central fine structure of five transitions, each of which is further split into a sextet of hyperfine lines due to the interaction of the electron spin with the manganese nucleus. doi.orgopenaccesspub.org

EPR studies on Mn²⁺ doped into various host lattices reveal that the dopant ion often substitutes for the divalent cation, such as Zn²⁺. doi.org The angular variation of the EPR spectra, obtained by rotating the crystal in the magnetic field, provides detailed information about the symmetry of the crystal field at the Mn²⁺ site. From these spectra, the spin-Hamiltonian parameters (g-tensor, zero-field splitting parameter D, and hyperfine splitting constant A) can be precisely determined. doi.orgopenaccesspub.org The magnitude of the hyperfine splitting constant (A) gives insight into the nature of the bonding between the Mn²⁺ ion and its ligands; a larger value is indicative of more ionic character. doi.org

In a direct study on doped zinc lactate trihydrate single crystals using vanadyl (VO²⁺) as the probe ion, EPR spectroscopy confirmed that the dopant occupied an interstitial position within the lattice. researchgate.net The spin-Hamiltonian parameters were evaluated from the room temperature spectra, providing a detailed picture of the dopant's local environment. researchgate.net

| Parameter | Value |

|---|---|

| gₓ | 1.9771 |

| gᵧ | 2.0229 |

| g_z | 1.9236 |

| Aₓ (x10⁻⁴ cm⁻¹) | 76 |

| Aᵧ (x10⁻⁴ cm⁻¹) | 104 |

| A_z (x10⁻⁴ cm⁻¹) | 197 |

These parameters reflect the local symmetry and bonding within the crystal. A similar EPR analysis of an Mn²⁺-doped zinc lactate trihydrate crystal would yield corresponding parameters, confirming the substitution site and characterizing the electronic ground state of the manganese ion within the host.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing insights into its electronic transitions. For coordination complexes of zinc(II), which has a filled d¹⁰ electronic configuration, d-d transitions are not possible. Therefore, the observed absorption bands in the UV-Vis spectrum of zinc;2-hydroxypropanoate;trihydrate arise from electronic transitions within the ligands (intra-ligand transitions) or from charge-transfer transitions. researchgate.netlibretexts.org

Intra-ligand transitions typically occur within the organic lactate moiety. These are often π → π* and n → π* transitions associated with the carboxylate group. These high-energy transitions are usually found in the ultraviolet region of the spectrum.

Charge-transfer transitions involve the movement of an electron between the metal and the ligand. While metal-to-ligand charge transfer (MLCT) is unlikely for the electron-rich Zn(II) ion, ligand-to-metal charge transfer (LMCT) transitions are possible, where an electron is excited from a ligand-based orbital to an empty orbital on the metal center. libretexts.orgias.ac.in These transitions are often more intense than d-d transitions. libretexts.org

Studies on related zinc(II) complexes, such as with the ligand 1,10-phenanthroline (B135089) (Phen), provide examples of the electronic transitions that can be observed. researchgate.net In the Zn(II)-Phen complex, the maximum absorption wavelength (λ_max) was observed in the UV region, attributed to π → π* and n → π* transitions within the aromatic ligand system. researchgate.net

| Complex | λ_max (nm) | Assigned Transitions |

|---|---|---|

| Zn(II)-Phenanthroline | 315.00 | π → π* and n → π* |

For zinc lactate trihydrate, the UV-Vis spectrum is expected to be dominated by the intra-ligand transitions of the lactate anion, providing a characteristic spectral fingerprint for the compound.

Coordination Chemistry and Structural Diversity of Zinc;2 Hydroxypropanoate;trihydrate Systems

Coordination Modes of the 2-Hydroxypropanoate Ligand with Zinc(II)

The 2-hydroxypropanoate, or lactate (B86563), ligand demonstrates specific and crucial bonding patterns when complexed with a zinc(II) ion. In the trihydrate form, the zinc atom is centrally located and achieves a six-coordinate, distorted octahedral geometry. iucr.org This coordination sphere is exclusively composed of oxygen atoms.

The primary coordination involves two lactate ligands and two water molecules. Each lactate anion acts as a bidentate ligand, coordinating to the zinc(II) ion through one oxygen atom from its carboxylate group and the oxygen atom of its hydroxyl group. iucr.org This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of α-hydroxycarboxylates.

The remaining two positions of the octahedron are occupied by the oxygen atoms of two water molecules. iucr.org Therefore, the zinc ion is directly bonded to four oxygen atoms from the two lactate groups and two oxygen atoms from water molecules. This coordination environment is characteristic of many zinc complexes, where zinc(II), a d¹⁰ metal ion, exhibits flexibility in its coordination geometry but frequently adopts an octahedral arrangement in the presence of suitable ligands. nih.gov

| Central Atom | Coordination Number | Geometry | Ligating Atoms | Ligand(s) |

| Zinc(II) | 6 | Distorted Octahedral | 6 x Oxygen | 2 x 2-hydroxypropanoate, 2 x Water |

Influence of Water Molecules on Zinc Coordination Environment and Supramolecular Architecture

The third water molecule is not bonded directly to the zinc ion but exists as a water of hydration within the crystal lattice. iucr.org This "free" water molecule is critical in establishing the supramolecular architecture. It acts as a bridge, connecting the discrete [Zn(lactate)₂(H₂O)₂] complexes through an extensive network of hydrogen bonds. This network involves the coordinated water molecules, the uncoordinated carboxylate oxygen atoms, and the hydroxyl groups of the lactate ligands. iucr.orgnih.gov This intricate web of hydrogen bonds is the primary force governing the three-dimensional packing of the molecules in the crystal. nih.gov

Formation of Zinc-Lactate Coordination Polymers and Frameworks

While many zinc-carboxylate systems form extended coordination polymers or metal-organic frameworks (MOFs), zinc;2-hydroxypropanoate;trihydrate exists as a discrete molecular complex. iucr.orgnih.gov The potential for the lactate ligand to bridge between metal centers is not realized in this specific hydrate (B1144303). Instead, the structure is better described as a collection of individual molecules held together by non-covalent interactions.

Dimensionality of Coordination Architectures (0D, 1D, 2D, 3D)

The crystal structure of zinc;2-hydroxypropanoate;trihydrate is classified as a zero-dimensional (0D) architecture. iucr.org This means that the covalent bonding of the coordination entity does not extend infinitely in any direction. The complex [Zn(C₃H₅O₃)₂(H₂O)₂] constitutes the fundamental, isolated building block.

Although this specific compound is 0D, zinc-carboxylate systems are well-known for their ability to form higher-dimensional structures. By altering reaction conditions or modifying the ligands, it is possible to create 1D (chains), 2D (layers), or 3D (frameworks) coordination polymers. rsc.orgnih.govnih.gov For instance, if the lactate ligand were to adopt a bridging coordination mode, where its carboxylate group binds to two different zinc ions, a 1D chain could readily be formed. The formation of the stable, hydrated 0D complex appears to be the thermodynamically favored product under typical aqueous crystallization conditions.

Role of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

In the absence of extended covalent coordination networks, intermolecular interactions are paramount in defining the crystal structure of zinc;2-hydroxypropanoate;trihydrate. The dominant force is hydrogen bonding. iucr.orgnih.gov The molecular unit offers multiple hydrogen bond donors (hydroxyl groups, coordinated water) and acceptors (carboxylate oxygens, hydroxyl oxygen, water oxygens). These interactions link the 0D complexes into a stable three-dimensional supramolecular array. nih.gov

Due to the aliphatic nature of the lactate ligand, π-π stacking interactions are not a feature in the crystal packing of this compound. The stability and packing efficiency of the crystal are derived entirely from the optimization of van der Waals forces and the extensive and directional hydrogen-bonding network. iucr.org

Polymorphism and Pseudopolymorphism in Zinc Lactates

Zinc lactate exhibits pseudopolymorphism, which is the ability of a compound to crystallize in different forms due to the inclusion of different numbers of solvent molecules (in this case, water). The most well-characterized form is zinc lactate trihydrate. iucr.orgnih.gov However, a dihydrate form, Zn(C₃H₅O₃)₂·2H₂O, is also known to exist. chemicalbook.comwikipedia.org These different hydrates are considered pseudopolymorphs of each other.

The existence of different hydrated forms is common in metal salts and is often dependent on the crystallization conditions, such as temperature and water activity. nih.gov Each pseudopolymorph will have a unique crystal structure and, consequently, different physical properties. Polymorphism, where a compound exists in multiple crystal forms without different solvent content, is also a known phenomenon in zinc-based MOFs and could potentially be observed in anhydrous or other solvated forms of zinc lactate. rsc.orgrsc.org

| Compound Name | Chemical Formula | Water Content |

| Zinc lactate trihydrate | Zn(C₃H₅O₃)₂·3H₂O | 3 molecules |

| Zinc lactate dihydrate | Zn(C₃H₅O₃)₂·2H₂O | 2 molecules |

Chirality in Zinc;2-hydroxypropanoate;trihydrate Structures and its Implications

The 2-hydroxypropanoate (lactate) ligand is chiral, existing as two non-superimposable mirror images: L-lactate and D-lactate. The specific stereochemistry of the ligand used during synthesis has profound implications for the resulting crystal structure.

The crystal structure reported for zinc lactate trihydrate utilizes a racemic mixture of D- and L-lactate. iucr.org This results in a crystal that is centrosymmetric, belonging to the P2₁/c space group. iucr.org In a centrosymmetric crystal, for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z). This is only possible when both enantiomers are present in equal amounts in the crystal lattice.

Computational and Theoretical Investigations of Zinc;2 Hydroxypropanoate;trihydrate

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the electronic structure and properties of materials. It is used to understand the geometry, spectroscopic properties, and bonding nature of zinc lactate (B86563) trihydrate.

Geometry optimization using DFT methods is a crucial first step in theoretically characterizing zinc lactate trihydrate. This process determines the lowest energy arrangement of atoms, providing a stable three-dimensional structure. For complex systems like zinc-containing metalloproteins, a common workflow involves an initial molecular mechanics (MM) simulation, followed by a semi-empirical (DFTB3) Quantum Mechanics/Molecular Mechanics (QM/MM) simulation to properly describe the zinc coordination site. This is often refined further with a full DFT-based QM/MM geometry optimization, for instance, using the B3LYP functional. researchgate.net This multi-step approach ensures that the coordination geometry around the zinc ion is accurately represented, which can otherwise be a challenge for purely classical force fields that may incorrectly favor certain geometries, such as octahedral. researchgate.net

For hydrated ionic salts, DFT calculations can predict bond lengths and angles with a high degree of accuracy when compared to experimental data. nih.gov The electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO), which are key to understanding the compound's reactivity. nih.gov

Table 1: Illustrative Comparison of Calculated vs. Experimental Bond Lengths for a Double Molecule (Dimer) Model of a Zinc-Amino Acid Complex (Zn–Gly2) using DFT. uit.no This table illustrates the accuracy of DFT methods for similar zinc complexes, as specific data for zinc lactate trihydrate was not available in the search results.

| Functional/Basis Set | Calculated Bond Lengths (Å) | RMSD from Experimental (Å) |

| M06/6-311++G(d,p) | Zn-O: 2.052, Zn-N: 2.085 | 0.0722 |

| M06-L/6-311++G(d,p) | Zn-O: 2.061, Zn-N: 2.094 | 0.0818 |

| PBEPBE/6-311++G(d,p) | Zn-O: 2.075, Zn-N: 2.101 | 0.0930 |

Data sourced from a study on zinc-glycinate complexes to demonstrate the methodology's applicability. uit.no

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies. nih.gov

DFT calculations are instrumental in quantifying the strength of the interactions between the central zinc ion (Zn²⁺) and its ligands (lactate and water molecules). The binding energy represents the energy released when the ligands coordinate to the metal ion. uit.no A higher binding energy typically indicates a more stable coordination complex.

The calculation involves optimizing the geometries of the individual components (the Zn²⁺ ion and the ligands) and the final coordinated complex. The binding energy is then calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated components. These calculations can reveal the sequence of electron-donating capability of different molecules and their tendency to interact with the zinc ion. uit.no This analysis is fundamental to understanding the stability of the coordination sphere in zinc lactate trihydrate and predicting its behavior in different chemical environments.

For transition metal ions like zinc in a crystal lattice, the surrounding ligands create an electrostatic field that splits the d-orbitals in energy. Crystal Field Theory (CFT) and the more advanced Ligand Field Theory are used to describe this effect. DFT can be used to calculate the crystal field parameters, such as the zero-field splitting (ZFS) parameters D and E, which characterize the magnitude of this energy splitting. researchgate.net

In a study of Mn²⁺ doped into the zinc lactate trihydrate crystal, theoretical analysis was used to evaluate these ZFS parameters. researchgate.net The crystal structure of zinc lactate trihydrate is monoclinic, with the zinc atom coordinated to six oxygen atoms (four from two lactate groups and two from water molecules) in a distorted octahedron. researchgate.net A network of hydrogen bonds involving all three water molecules and the hydroxyl groups of the lactate moieties plays a crucial role in stabilizing this structure. researchgate.net By applying a superposition model and perturbation formulae, researchers can calculate the ZFS parameters, which can then be compared with experimental values obtained from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamics and interactions that are not accessible from static DFT calculations.

MD simulations of zinc ions in aqueous solutions are crucial for understanding the hydration structure and the dynamics of water molecules surrounding the ion. nih.gov These simulations show that the Zn²⁺ ion is typically surrounded by a well-defined first solvation shell. In dilute aqueous solutions, the zinc ion is coordinated by six water molecules. nih.gov

Simulations using polarizable force fields, like AMOEBA, can accurately predict properties such as the ion-water radial distribution function (RDF), coordination number, and water residence times. The RDF reveals the probable distances of water molecules from the zinc ion, while the residence time indicates how long a water molecule stays in the first solvation shell before being exchanged with a molecule from the bulk solvent. For Zn²⁺, this residence time is relatively long, on the order of nanoseconds, indicating a stable hydration shell. In the context of zinc lactate trihydrate, MD simulations can elucidate the intricate dance between the lactate ligands and the water molecules of hydration, revealing how they interact with the central zinc ion and with each other through a dynamic hydrogen bond network. researchgate.net

Prediction of Crystal Growth Mechanisms and Nucleation Processes

The formation of zinc lactate trihydrate crystals from a solution is governed by the complex interplay of nucleation and crystal growth. Computational methods are instrumental in dissecting these phenomena. The prediction of the final crystal shape, or morphology, is a key outcome of these studies. For pure zinc lactate trihydrate, the Attachment Energy (AE) model has been shown to be more accurate in predicting the crystal morphology than the simpler Bravais-Feldon-Donnay-Harker (BFDH) method. fx361.com The AE model calculates the energy released when a growth slice attaches to a specific crystal face, providing a more physically realistic prediction of the relative growth rates of different faces.